molecular formula C11H12F2Si B3290682 Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]- CAS No. 866683-38-7

Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]-

Cat. No. B3290682
M. Wt: 210.29 g/mol
InChI Key: NTYPQTJKROFKMA-UHFFFAOYSA-N
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Patent
US07915424B2

Procedure details

Add copper (I) iodide (109.4 mg, 0.57 mmol), bis(triphenylphosphine)palladium (II) dichloride (365 mg, 0.52 mmol) and triethylamine (5.88 mL, 41.6 mmol), to a solution of 4-bromo-1,2-difluorobenzene (1.17 mL, 10.4 mmol) and trimethylsilylacetylene (1.89 mL, 13.5 mmol), in ethyl acetate (8 mL). Stir at 50° C. for 18h. Cool to room temperature, concentrate and purify the residue by silica gel chromatography, eluting with hexanes, to give the title compound (2.20 g, 100%).
Quantity
1.17 mL
Type
reactant
Reaction Step One
Quantity
1.89 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
5.88 mL
Type
reactant
Reaction Step Four
Quantity
109.4 mg
Type
catalyst
Reaction Step Four
Name
bis(triphenylphosphine)palladium
Quantity
365 mg
Type
catalyst
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Br[C:9]1[CH:14]=[CH:13][C:12]([F:15])=[C:11]([F:16])[CH:10]=1.[CH3:17][Si:18]([C:21]#[CH:22])([CH3:20])[CH3:19]>C(OCC)(=O)C.[Cu]I.C1(C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)[Pd][P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:16][C:11]1[CH:10]=[C:9]([C:22]#[C:21][Si:18]([CH3:20])([CH3:19])[CH3:17])[CH:14]=[CH:13][C:12]=1[F:15] |^1:36,50|

Inputs

Step One
Name
Quantity
1.17 mL
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)F
Step Two
Name
Quantity
1.89 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Three
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
5.88 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
109.4 mg
Type
catalyst
Smiles
[Cu]I
Name
bis(triphenylphosphine)palladium
Quantity
365 mg
Type
catalyst
Smiles
C1([P]([Pd][P](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
Stir at 50° C. for 18h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify the residue by silica gel chromatography
WASH
Type
WASH
Details
eluting with hexanes

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.